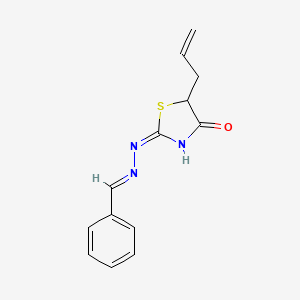

(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one is a compound that belongs to the class of thiazolidinones. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in various studies, and its potential applications are still being explored.

科学的研究の応用

Cancer Therapeutics

Thiazolidin-4-one scaffold, which is a part of the compound , is among the most important chemical skeletons that illustrate anticancer activity . Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .

Development of Multi-Target Enzyme Inhibitors

The structural activity relationship studies of thiazolidin-4-one derivatives have been used to develop possible multi-target enzyme inhibitors . These inhibitors can be used to regulate the activity of enzymes that play a crucial role in disease progression.

Nanoparticle-Based Drug Delivery

Thiazolidin-4-one nanoparticles have been used for efficient drug delivery. Studies have shown that these nanoparticles can reduce the viability and proliferation of cell lines more efficiently compared to normal thiazolidin-4-one derivative .

Antidiabetic Drugs

Thiazolidine-2,4-diones, a group of thiazolidin-4-one derivatives, are a well-known group of antidiabetic drugs . They act by activating PPARγ, a protein that regulates the body’s metabolism of fats and sugars .

Development of Antibiofilm Agents

Thiazolidin-4-one derivatives have shown promise in the development of antibiofilm agents . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and these agents can help in controlling their growth.

Drug Discovery and Design

Thiazolidin-4-one derivatives have been used in the discovery of potential biological targets . They have been found to bind strongly to several macromolecules, aiding in the development of new drugs .

作用機序

Target of Action

Thiazolidin-4-one derivatives, to which this compound belongs, have been reported to exhibit diverse therapeutic and pharmaceutical activity . They have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidin-4-one derivatives have been reported to exhibit anticancer activity . They have shown to reduce the viability and proliferation of certain cancer cell lines . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidin-4-one derivatives have been reported to show significant anticancer activities . They have been found to inhibit various enzymes and cell lines, indicating their potential impact on multiple biochemical pathways .

Pharmacokinetics

A study on thiazolidin-4-one derivatives of sulfamethoxazole has predicted their admet properties . These properties are crucial in determining the bioavailability of a compound.

Result of Action

Thiazolidin-4-one derivatives have been reported to reduce the viability and proliferation of certain cancer cell lines . This indicates that these compounds may induce cell death or inhibit cell growth in these cancer cells.

Action Environment

The synthesis of thiazolidin-4-one derivatives has been reported to be influenced by various synthetic strategies, including green and nanomaterial-based synthesis routes . These strategies can potentially influence the action and stability of these compounds.

特性

IUPAC Name |

(2E)-2-[(E)-benzylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-2-6-11-12(17)15-13(18-11)16-14-9-10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2,(H,15,16,17)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVINWQTTSZRHB-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(=O)NC(=NN=CC2=CC=CC=C2)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1C(=O)N/C(=N\N=C\C2=CC=CC=C2)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)

![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)

![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)

![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)

![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)

![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)